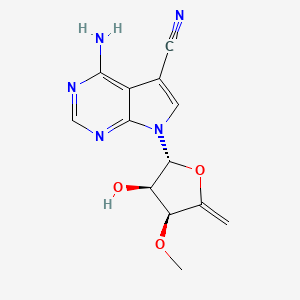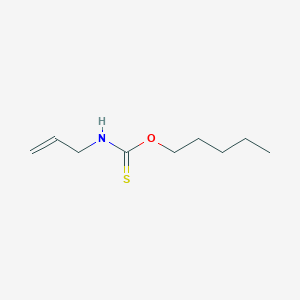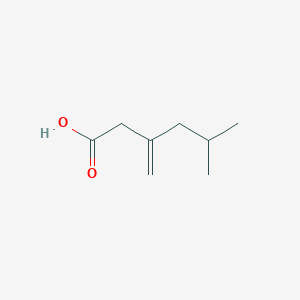
N-Benzyloxycarbonylvalylprolinal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyloxycarbonylvalylprolinal is a synthetic organic compound that has garnered interest in various fields of scientific research. It is a derivative of valine and proline, two amino acids, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonylvalylprolinal typically involves the protection of the amino group of valine with a benzyloxycarbonyl group, followed by coupling with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
N-Benzyloxycarbonylvalylprolinal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the proline moiety can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: The major product is N-Benzyloxycarbonylvalylproline.
Reduction: The major product is N-Benzyloxycarbonylvalylprolinol.
Substitution: The major product is valylprolinal.
科学研究应用
N-Benzyloxycarbonylvalylprolinal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用机制
The mechanism of action of N-Benzyloxycarbonylvalylprolinal involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. The aldehyde group in the proline moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity.
相似化合物的比较
Similar Compounds
N-Benzyloxycarbonylvalylproline: Similar in structure but lacks the aldehyde group.
N-Benzyloxycarbonylvalylprolinol: Similar in structure but has an alcohol group instead of an aldehyde.
N-Benzyloxycarbonylvalylalanine: Similar in structure but contains alanine instead of proline.
Uniqueness
N-Benzyloxycarbonylvalylprolinal is unique due to the presence of the aldehyde group in the proline moiety, which allows it to undergo specific chemical reactions and interact with enzymes in a distinct manner. This makes it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors.
属性
| 91650-00-9 | |
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-(2-formylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-13(2)16(17(22)20-10-6-9-15(20)11-21)19-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,11,13,15-16H,6,9-10,12H2,1-2H3,(H,19,23)/t15?,16-/m0/s1 |
InChI 键 |
QRONLDFFPZYHDZ-LYKKTTPLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)



